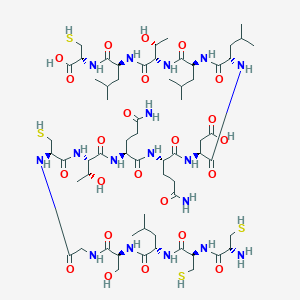

A(10-24)Insl3

Description

Context within the Relaxin/Insulin-like Peptide Superfamily

Insulin-like peptide 3 (INSL3) is a member of the extensive insulin (B600854) superfamily, which also includes insulin, insulin-like growth factors (IGF1 and IGF2), and the relaxin peptide family. nih.govoup.com In humans, the relaxin peptide family is composed of seven members: relaxin-1, -2, and -3, and insulin-like peptides 3, 4, 5, and 6. nih.govwikipedia.org

A defining characteristic of this superfamily is the structure of its members. They are all synthesized as prepro-hormones which are then processed into a pro-form containing three domains: a B-domain, a connecting C-domain, and an A-domain. oup.com For INSL3 and relaxin peptides, the C-domain is typically excised to form the mature, active hormone, which consists of an A-chain and a B-chain held together by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. nih.govoup.comfrontiersin.org This conserved cysteine framework provides a common three-dimensional structure across the family, while the specific amino acid sequences confer receptor-binding specificity. oup.com

These peptides exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the relaxin family peptide (RXFP) receptors. nih.gov INSL3's specific receptor is RXFP2. physiology.org

Table 1: Members of the Human Relaxin/Insulin-like Peptide Family

| Peptide | Receptor(s) | Primary Functions |

|---|---|---|

| Relaxin-1 (RLN1) | RXFP1 | Primarily associated with reproductive functions, such as relaxation of uterine musculature. wikipedia.orgresearchgate.net |

| Relaxin-2 (RLN2) | RXFP1 | Major circulating form in humans, involved in pregnancy and cardiovascular regulation. wikipedia.orgresearchgate.net |

| Relaxin-3 (RLN3) | RXFP3, RXFP1 | Primarily a neuropeptide involved in stress response, appetite, and metabolism. physiology.orgnih.gov |

| INSL3 | RXFP2 | Essential for testicular descent; biomarker for Leydig cell function; roles in bone metabolism and gametogenesis. physiology.orgnih.govnih.gov |

| INSL4 | Unknown | Potentially involved in trophoblast development. wikipedia.org |

| INSL5 | RXFP4 | Produced in the colon; may regulate metabolism and food intake. wikipedia.orgphysiology.org |

| INSL6 | Unknown | Associated with the progression of spermatogenesis. wikipedia.org |

This table provides a summary of the human relaxin peptide family members and their generally recognized functions and receptors.

Historical Perspective and Initial Discoveries of INSL3

The discovery of Insulin-like Peptide 3 occurred in the early 1990s through independent research on different species. In 1993, a team led by Adham identified a novel gene transcript specific to the testicular Leydig cells of pigs, which they named Leydig insulin-like peptide (Ley-IL). oup.comoup.comresearchgate.net Shortly after, in 1996, Pusch and colleagues discovered a similar testis-specific transcript in mice, which they called relaxin-like factor (RLF). oup.comoup.com

Due to significant divergence in the gene sequences between the two species, these discoveries were initially thought to be distinct. oup.com It was later confirmed that both Ley-IL and RLF were, in fact, the same hormone, now known as INSL3. oup.comoup.com The development of genetically altered mice lacking the INSL3 gene was a pivotal moment in understanding its function. These knockout mice exhibited bilateral cryptorchidism (undescended testes), which directly pointed to INSL3's crucial role in fetal development, specifically in the process of testicular descent. frontiersin.org The discovery of an identical phenotype in a naturally mutant mouse strain (Great) led to the identification of its cognate receptor, RXFP2 (formerly known as LGR8). frontiersin.org

Overview of INSL3's Recognized Biological Roles and Research Significance

INSL3 is a significant hormone with well-defined roles in both development and adult physiology, primarily in males but also with functions in females. Its research significance stems from its diverse physiological impacts and its utility as a clinical biomarker.

Key Biological Roles:

Testicular Descent: The most critical and well-understood function of INSL3 is its role in the transabdominal phase of testicular descent in the fetus. frontiersin.orgnih.govmdpi.com Produced by fetal Leydig cells, INSL3 acts on its receptor, RXFP2, located on the gubernaculum ligament, causing it to thicken and anchor the testes in the inguinal region, which is essential for their subsequent descent into the scrotum. frontiersin.orgoup.commdpi.com

Leydig Cell Biomarker: In adult males, INSL3 is produced almost exclusively by the mature Leydig cells of the testes. endocrine-abstracts.org Its circulating levels are remarkably stable within an individual and are not subject to the acute fluctuations seen with testosterone (B1683101), making it a robust and reliable biomarker for Leydig cell functional capacity. nih.govendocrine-abstracts.org It is used to monitor testis function during puberty, in aging, and in various pathological conditions. nih.govendocrine-abstracts.org

Spermatogenesis and Germ Cell Survival: Evidence suggests that the INSL3/RXFP2 system acts as a survival or anti-apoptotic factor for testicular germ cells, thereby supporting sperm production. oup.comnih.govwikipedia.org

Female Reproduction: In females, INSL3 is produced by the theca cells of growing antral follicles in the ovary. oup.com It is essential for the synthesis of androstenedione (B190577), a precursor for estrogen production by granulosa cells. oup.com Loss of INSL3 or its receptor in female mice leads to reduced follicle numbers and partial infertility. oup.com

Bone Metabolism: INSL3 has been shown to influence bone metabolism by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), promoting bone turnover. oup.combioscientifica.com Mutations in the INSL3 receptor gene (RXFP2) have been associated with significantly reduced bone density and osteoporosis. oup.combioscientifica.com

Research Significance:

The compound A(10-24)Insl3 is a synthetic, truncated analogue of the INSL3 A-chain. guidetopharmacology.orggpcrdb.org Research has identified it as an antagonist of the RXFP2 receptor. guidetomalariapharmacology.org Such antagonists are invaluable research tools. They allow scientists to selectively block the INSL3/RXFP2 signaling pathway, which helps in elucidating the precise physiological roles of INSL3 in various tissues and disease models. By observing the effects of blocking this pathway, researchers can gain deeper insights into the mechanisms underlying testicular descent, fertility, bone health, and other INSL3-mediated processes.

Table 2: Detailed Research Findings on INSL3 Functions

| Physiological System | Species Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Male Reproduction | Human, Mouse, Boar | Essential for the transabdominal phase of testicular descent. Acts as a germ cell survival factor. A reliable biomarker of Leydig cell number and differentiation status. | frontiersin.orgmdpi.comoup.com |

| Female Reproduction | Human, Mouse, Bovine | Produced by ovarian theca cells. Regulates follicular androstenedione production. Circulating levels reflect the number of healthy antral follicles. | oup.comnih.gov |

| Skeletal System | Human, Mouse | Promotes bone turnover and accumulation. Low INSL3 levels or RXFP2 mutations are linked to osteopenia/osteoporosis. | oup.combioscientifica.com |

| Endocrine System | Human | Circulating INSL3 levels are regulated by LH but remain stable, reflecting long-term Leydig cell capacity rather than acute stimulation. Correlates highly with intratesticular testosterone. | endocrine-abstracts.orgnih.gov |

This table summarizes key research findings related to the biological roles of INSL3 across different physiological systems and species.

Structure

2D Structure

Properties

Molecular Formula |

C63H109N17O23S4 |

|---|---|

Molecular Weight |

1600.9 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C63H109N17O23S4/c1-26(2)15-35(54(93)72-38(18-29(7)8)58(97)79-49(31(10)83)62(101)75-37(17-28(5)6)56(95)78-43(25-107)63(102)103)71-57(96)39(19-47(87)88)74-53(92)33(11-13-44(65)84)69-52(91)34(12-14-45(66)85)70-61(100)48(30(9)82)80-60(99)41(23-105)68-46(86)20-67-51(90)40(21-81)76-55(94)36(16-27(3)4)73-59(98)42(24-106)77-50(89)32(64)22-104/h26-43,48-49,81-83,104-107H,11-25,64H2,1-10H3,(H2,65,84)(H2,66,85)(H,67,90)(H,68,86)(H,69,91)(H,70,100)(H,71,96)(H,72,93)(H,73,98)(H,74,92)(H,75,101)(H,76,94)(H,77,89)(H,78,95)(H,79,97)(H,80,99)(H,87,88)(H,102,103)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,48+,49+/m1/s1 |

InChI Key |

ORZUJWXQUJEDHD-VGYPRHCQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N |

Origin of Product |

United States |

Molecular Architecture and Biosynthesis of Insl3

INSL3 Gene Organization and Transcriptional Regulation

The synthesis of INSL3 is initiated at the genetic level, governed by a specific gene and a complex interplay of regulatory factors that ensure its tissue-specific and hormonally controlled expression.

Genomic Loci and Intronic Structure of INSL3

The gene encoding INSL3 is a single, small gene located on the short arm of human chromosome 19 (19p13.11) frontiersin.org. A notable feature of the INSL3 gene is its close proximity to the Janus Kinase 3 (JAK3) gene. In some species, such as mice, the INSL3 gene is even situated within a terminal intron of the JAK3 gene frontiersin.orgoup.com. This genomic arrangement suggests that the regulatory sequences essential for INSL3 expression are likely confined to a relatively short region of genomic DNA near the gene itself frontiersin.org. The INSL3 gene is characterized by a simple structure, containing a single intron that separates the protein-coding domain frontiersin.orgnih.gov.

| Gene Feature | Human INSL3 | Mouse Insl3 |

| Genomic Location | Chromosome 19 (19p13.11) frontiersin.org | Chromosome 8 wikipedia.org |

| Intronic Structure | Single intron frontiersin.orgnih.gov | Single 739-bp intron nih.gov |

| Proximity to other genes | Close to the 3' end of the JAK3 gene frontiersin.org | Located within the last intron of the Jak3 gene oup.comnih.gov |

Regulatory Elements and Transcription Factor Interactions (e.g., SF1, COUP-TFII)

The expression of the INSL3 gene is tightly controlled by a concert of transcription factors that bind to specific regulatory elements within its promoter region. A key regulator is Steroidogenic Factor 1 (SF1), a nuclear receptor essential for the development and function of steroidogenic tissues frontiersin.orgoup.com. The upstream promoter region of the INSL3 gene contains three discrete responsive elements for SF1, all of which appear to be functional frontiersin.org. The interaction of SF1 with these elements is a primary driver of the high, cell-type-specific expression of INSL3 in fetal Leydig cells frontiersin.org.

Another important transcription factor is the Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII). Studies have shown that COUP-TFII directly and positively regulates Insl3 gene expression bioscientifica.com. It binds to a direct repeat 0-like (DR0-like) response element in the Insl3 promoter and cooperates with SF1 to enhance transcriptional activity bioscientifica.com. This cooperation between COUP-TFII and SF1 highlights the complex regulatory network governing INSL3 expression nih.govbioscientifica.com.

Other nuclear receptors and transcription factors implicated in the regulation of Insl3 promoter activity include the androgen receptor (AR), NUR77 (also known as NGFI-B), LRH1, and the Krüppel-like factor KLF6 nih.gov.

| Transcription Factor | Binding Site/Element | Effect on INSL3 Expression | Interaction Partners |

| SF1 (Steroidogenic Factor 1) | Three SF1-responsive elements (SFREs) in the promoter frontiersin.org | Upregulation, essential for Leydig cell-specific expression frontiersin.orgoup.com | COUP-TFII bioscientifica.com, KLF6, NUR77 nih.gov |

| COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II) | DR0-like response element in the promoter bioscientifica.com | Positive regulation bioscientifica.com | SF1 bioscientifica.com |

| NUR77 (NGFI-B) | SF1-responsive elements frontiersin.org | Upregulation nih.gov | SF1 nih.gov |

Hormonal Modulation of INSL3 Gene Expression

While INSL3 expression in Leydig cells is often described as constitutive, it is subject to hormonal modulation, particularly by luteinizing hormone (LH). In adult Leydig cells, LH appears to be a primary driver of INSL3 upregulation frontiersin.org. The effect of LH on INSL3 gene expression is dose-dependent. Low concentrations of LH, similar to those present during the early follicular phase, lead to a mild stimulation of INSL3 gene expression in theca cells oup.com. In contrast, high concentrations of LH, equivalent to the LH surge, cause a downregulation of the INSL3 gene oup.combioscientifica.com. This hormonal regulation is crucial for the physiological roles of INSL3 in both male and female reproductive functions.

Precursor Processing and Mature INSL3 Structure

Similar to other members of the insulin (B600854) superfamily, INSL3 is synthesized as a larger precursor molecule that undergoes a series of processing steps to yield the mature, biologically active hormone.

Prepro-INSL3 and Pro-INSL3 Forms

The INSL3 gene encodes a precursor polypeptide known as prepro-INSL3 frontiersin.orgoup.com. This initial translation product consists of a signal peptide, a B-domain, a connecting C-domain, and an A-domain frontiersin.orgnih.gov. The N-terminal signal peptide directs the nascent polypeptide into the endoplasmic reticulum for secretion and is co-translationally cleaved to generate pro-INSL3 oup.comoup.com. The pro-INSL3 form, which includes the B, C, and A domains, can be stored intracellularly, possibly in Golgi aggregates, before further processing or secretion oup.comnih.gov. Interestingly, both the pro-INSL3 form and the fully processed A-B heterodimer are biologically active frontiersin.orgoup.comnih.gov.

Post-Translational Modifications and Disulfide Bond Formation

The maturation of INSL3 involves significant post-translational modifications, the most critical of which is the formation of disulfide bonds frontiersin.orgbioscientifica.com. The mature INSL3 hormone is an A-B heterodimer, where the A-chain and B-chain are linked by two inter-chain disulfide bonds bioscientifica.comnih.gov. Additionally, there is one intra-chain disulfide bond within the A-chain bioscientifica.comnih.gov. These disulfide bridges are essential for establishing the correct three-dimensional structure of the hormone, which is crucial for its interaction with its receptor, RXFP2 nih.gov.

The intra-A-chain disulfide bond, in particular, plays a significant role in receptor activation. Studies have shown that analogs of INSL3 lacking this bond can still bind to the RXFP2 receptor but are unable to activate it, indicating that this specific disulfide bond is critical for the agonistic activity of INSL3 nih.gov. The precise enzymatic machinery and folding pathways that ensure the correct formation of these disulfide bonds are fundamental to the biosynthesis of functional INSL3.

Determination of Bioactive INSL3 Conformation (e.g., NMR Spectroscopy)

The three-dimensional structure of INSL3 has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies reveal a characteristic fold for relaxin family peptides, with helical regions in both the A and B chains enclosing a hydrophobic core. nih.gov Specifically, the solution NMR structure of native INSL3 shows that the N-terminal region of the A-chain, spanning residues A6–A12, adopts a helical conformation, while the initial five residues are disordered. nih.gov

Structure-activity relationship studies have underscored the importance of the A-chain in the bioactivity of INSL3. The A(10-24)Insl3 fragment represents a significant portion of this chain. Research on A-chain analogues has demonstrated that the N-terminal region of the A-chain is essential for receptor activation. nih.govfrontiersin.org While the B-chain of INSL3 binds with high affinity to the leucine-rich repeat (LRR) domains of its receptor, RXFP2, the A-chain is thought to interact with the transmembrane exoloops of the receptor, a crucial step for signal transduction. bioscientifica.comnih.gov

Further emphasizing the A-chain's role, studies on chimeric peptides, where the INSL3 A-chain was replaced with that of other related peptides like INSL5 and INSL6, resulted in a complete loss of biological activity despite maintaining receptor binding affinity. nih.gov This highlights that the specific conformation of the INSL3 A-chain is indispensable for its function. Moreover, the intra-A-chain disulfide bond is a critical structural component; its removal results in a loss of agonist activity, confirming its importance in maintaining the bioactive conformation necessary for activating the RXFP2 receptor. nih.gov

Table 1: Key Structural Features of INSL3 and their Functional Roles

| Structural Component | Primary Function | Supporting Evidence |

| B-Chain | High-affinity receptor binding | Interacts with the LRR domains of the RXFP2 receptor. bioscientifica.comnih.gov |

| A-Chain | Receptor activation | Chimeric peptides with replaced A-chains lose bioactivity. nih.gov |

| N-terminus of A-Chain | Critical for activity | Replacement with alanine residues retains near-native activity, suggesting a specific backbone structure is key. uq.edu.au |

| Intra-A-chain disulfide bond | Maintains bioactive conformation | Removal of this bond abolishes receptor activation. nih.gov |

Evolutionary Conservation of INSL3 Peptide Sequence and Structure

The INSL3 peptide and its receptor, RXFP2, exhibit a high degree of evolutionary conservation across mammalian species, underscoring their essential physiological roles. frontiersin.org Phylogenetic studies suggest that the INSL3/RXFP2 system is highly conserved, particularly in its function related to testicular descent. bioscientifica.comnih.gov

The A-chain, while also conserved, shows slightly more sequence variability. However, the structural motifs essential for receptor activation, such as the helical region at the N-terminus, are maintained. The conservation of the cysteine residues that form the disulfide bonds is a hallmark of the insulin superfamily, and these are strictly conserved in INSL3 across species, ensuring the integrity of its three-dimensional structure. nih.gov

A notable finding from evolutionary studies is the strong phylogenetic similarity between marsupial and eutherian INSL3 orthologues, suggesting a therian origin for INSL3-mediated testicular descent. frontiersin.org Furthermore, a specific amino acid substitution in the B-chain of therian mammals, which is absent in monotremes, is crucial for conferring specificity to the RXFP2 receptor. frontiersin.org The high conservation of both the INSL3 ligand and its receptor across a wide range of mammals highlights the fundamental importance of this signaling system in mammalian reproduction. bioscientifica.comnih.gov

Table 2: Conservation of INSL3 and RXFP2 Across Mammalian Groups

| Feature | Level of Conservation | Significance |

| INSL3 B-Chain Amino Acid Sequence | High (~80% identity in therians) | Preserves high-affinity binding to the RXFP2 receptor. frontiersin.org |

| INSL3 A-Chain Structural Motifs | Conserved | Maintains the ability to activate the RXFP2 receptor. nih.govfrontiersin.org |

| INSL3 Cysteine Residues | Strictly Conserved | Essential for the correct formation of disulfide bonds and overall 3D structure. nih.gov |

| RXFP2 Receptor Sequence | Highly Conserved | Indicates a conserved mechanism of ligand-receptor interaction and signaling. frontiersin.org |

Table 3: Compound Names Mentioned

The Cognate Receptor: Relaxin Family Peptide Receptor 2 Rxfp2

RXFP2 Gene Expression and Tissue Distribution Profile

The expression of the RXFP2 gene and the distribution of its corresponding protein have been identified in a variety of tissues across different species, indicating its involvement in both reproductive and non-reproductive functions.

Reproductive Tissues: In males, RXFP2 mRNA and protein are prominently found in the testis, specifically within Leydig cells and germ cells at various stages of development, including spermatocytes and spermatids. guidetopharmacology.orgoup.comresearchgate.net High levels of expression are also detected in the epididymis (particularly the columnar epithelium), vas deferens, and gubernaculum. oup.comnih.govnih.gov The presence of RXFP2 in these tissues is critical for testicular descent during development. guidetopharmacology.org

In females, RXFP2 mRNA has been identified in the uterus and ovary. guidetopharmacology.org Studies in cows have shown RXFP2 expression on thecal cells, where it is involved in maintaining androgen production essential for normal ovarian follicle development. guidetopharmacology.org

Non-Reproductive Tissues: Beyond the reproductive system, RXFP2 expression has been detected in several other organs. These include the kidney, brain, bone marrow, and thyroid. oup.comuniprot.org In the brain, RXFP2 is found in a topographical distribution associated with motor and limbic circuits. guidetopharmacology.org The expression in bone suggests a potential role for INSL3/RXFP2 signaling in bone physiology. guidetopharmacology.org

The following table summarizes the tissue distribution of RXFP2 based on available research findings.

| Tissue Category | Specific Tissue/Cell Type | Species | Reference |

| Male Reproductive | Testis (Leydig cells, germ cells) | Human, Rat, Mouse, Boar | guidetopharmacology.orgoup.comresearchgate.netoup.com |

| Epididymis | Human, Rat, Mouse | guidetopharmacology.orgoup.com | |

| Vas Deferens | Rat | nih.govnih.gov | |

| Gubernaculum | Rat, Mouse | guidetopharmacology.orgoup.com | |

| Seminal Vesicle | Rat | nih.gov | |

| Female Reproductive | Uterus | Human | guidetopharmacology.org |

| Ovary | Rat | guidetopharmacology.org | |

| Non-Reproductive | Kidney | Human, Mouse | oup.comuniprot.org |

| Brain | Human, Rat, Mouse | guidetopharmacology.orgoup.comuniprot.org | |

| Bone Marrow | Human | uniprot.org | |

| Thyroid | Human | uniprot.org | |

| Muscle | Human | uniprot.org |

Structural Domains of the RXFP2 G-Protein Coupled Receptor

RXFP2 is a structurally complex receptor belonging to the Leucine-rich repeat-containing G protein-coupled receptor (LGR) subfamily. researchgate.net Its architecture is distinguished by a large N-terminal extracellular domain (ECD) in addition to the characteristic seven-transmembrane domain. nih.govresearchgate.net

The extensive extracellular domain of RXFP2 is comprised of two key structural components:

Low-Density Lipoprotein class-A (LDLa) module: Located at the N-terminus, this single module is a unique feature of RXFP1 and RXFP2 among GPCRs. researchgate.netnih.gov The LDLa module is crucial for receptor activation but is not directly involved in the initial high-affinity binding of its ligand. nih.govnih.gov It is connected to the LRR domain by a linker region. biorxiv.org

Leucine-Rich Repeats (LRRs): C-terminal to the LDLa module and linker, the ECD contains ten LRRs. nih.govovid.com This region forms the primary high-affinity binding site for the B-chain of INSL3. researchgate.netnih.gov The concave surface of the LRR domain is thought to mediate these critical interactions. nih.gov

The activation of RXFP2 by its ligand is a complex, multi-step process involving distinct interactions with different receptor domains.

Ligand Binding: The initial and high-affinity binding event occurs between the B-chain of the INSL3 ligand and the Leucine-Rich Repeat (LRR) domain of the receptor's ectodomain. researchgate.netnih.gov Specific residues within the LRR domain are essential for this interaction. researchgate.net A secondary, lower-affinity binding site is proposed to exist within the transmembrane domain, where the A-chain of INSL3 is thought to interact with the extracellular loops. researchgate.netnih.gov

Receptor Activation: While the LRR domain is responsible for capturing the ligand, the N-terminal LDLa module is indispensable for initiating the signaling cascade. guidetopharmacology.orgnih.gov The current model suggests a "tethered agonist" mechanism. Upon ligand binding to the LRRs, a conformational change is induced in the receptor. nih.gov This change allows the LDLa module to interact with the transmembrane domain, possibly with the extracellular loops, leading to the activation of intracellular G-proteins and the subsequent production of cyclic AMP (cAMP). nih.govpatsnap.com The LDLa module itself does not bind the ligand but acts as an intramolecular agonist that is essential for signal transduction. nih.govnih.gov

The table below details the functions of the primary domains of the RXFP2 receptor.

| Receptor Domain | Primary Function | Interaction Partner | Reference |

| Leucine-Rich Repeats (LRR) | High-affinity ligand binding | INSL3 B-chain | researchgate.netnih.gov |

| LDLa Module | Receptor activation (tethered agonist) | Transmembrane domain/extracellular loops | guidetopharmacology.orgnih.govnih.gov |

| Seven-Transmembrane Domain | Signal transduction, low-affinity ligand binding | G-proteins, INSL3 A-chain | researchgate.netnih.govpatsnap.com |

Molecular Mechanisms of Insl3 Rxfp2 Interaction and Signal Transduction

Ligand-Receptor Binding Dynamics and Specificity

The binding of INSL3 to RXFP2 is a multi-step process characterized by distinct roles for the A- and B-chains of the INSL3 peptide, leading to a specific and high-affinity interaction that distinguishes it from other relaxin family peptides. nih.gov

The prevailing model of INSL3-RXFP2 interaction posits a dual-site binding mechanism. bioscientifica.comnih.govnih.gov The B-chain of INSL3 is primarily responsible for the initial high-affinity binding to the LRR region of the RXFP2's large extracellular domain. bioscientifica.comnih.govnih.gov This interaction is considered the primary determinant of binding specificity. nih.gov Structure-activity relationship studies have identified key residues within the B-chain, such as ArgB16, ValB19, and TrpB27, as crucial for this interaction with the RXFP2 ectodomain. oup.com

Following the initial binding of the B-chain, the A-chain of INSL3 engages in a lower-affinity interaction with the extracellular loops of the receptor's transmembrane domain. bioscientifica.comnih.govnih.gov While the B-chain secures the ligand to the receptor, the A-chain's interaction is thought to be essential for inducing the conformational change required for receptor activation. nih.govuq.edu.au Specifically, a cluster of residues at the N-terminus of the A-chain (residues A6-A9) has been identified as a critical domain for driving the potency of INSL3. nih.gov This two-pronged binding mechanism ensures both high affinity and specificity, distinguishing the INSL3-RXFP2 pair from the related H2 relaxin-RXFP1 interaction. nih.gov

The activation of RXFP2 by INSL3 involves a sophisticated allosteric mechanism. Upon the initial high-affinity binding of the INSL3 B-chain to the LRR domain, a conformational change is induced in the receptor. This change facilitates the subsequent interaction of the INSL3 A-chain with the transmembrane exoloops. bioscientifica.comuq.edu.au Furthermore, this process is believed to involve the LDLa module located at the N-terminus of the receptor. bioscientifica.com It is proposed that after the initial ligand binding, the linker region between the LDLa and the LRRs directs the LDLa module to interact with the transmembrane domain, a step that, in conjunction with the A-chain's binding, culminates in receptor activation. bioscientifica.comnih.gov This multi-point interaction and the intramolecular signaling between the extracellular domain and the transmembrane domain are hallmarks of allosteric modulation, where binding at one site (the LRR) influences the functional state of a distant site (the transmembrane signaling core).

The development and analysis of synthetic INSL3 analogues and mutants have been instrumental in dissecting the molecular determinants of RXFP2 binding and activation. Functional analysis of naturally occurring human INSL3 mutations has revealed that changes in the peptide sequence can lead to a decreased cAMP response, highlighting their potential clinical relevance in conditions like cryptorchidism. bioscientifica.comnih.govnih.govregionh.dk Synthetic approaches have allowed for the creation of peptides with modified properties, including antagonists and minimized agonists, which serve as valuable tools for studying the INSL3-RXFP2 system. nih.gov

Truncated analogues of the INSL3 B-chain have been shown to possess antagonistic properties. These peptides can bind to the RXFP2 receptor but lack the A-chain necessary for activation, thereby competitively inhibiting the action of native INSL3. oup.com One such specific antagonist is A(10-24)Insl3. This compound has been characterized as an RXFP2 antagonist with a reported pKi value of 8.7, indicating a high affinity for the receptor. guidetomalariapharmacology.org The development of such antagonists is crucial for probing the physiological roles of the INSL3/RXFP2 signaling pathway and for potentially developing therapeutic agents. oup.com

| Peptide Analogue | Modification | Activity at RXFP2 | Key Finding |

|---|---|---|---|

| INSL3 B-chain Monomer | Lacks A-chain | Antagonist | B-chain is sufficient for binding but not activation; exhibits micromolar affinity. bioscientifica.com |

| This compound | Truncated B-chain analogue | Antagonist | Demonstrates high-affinity antagonism with a pKi of 8.7. guidetomalariapharmacology.org |

| INSL3 B-chain Dimer | Synthetic parallel dimer of the B-chain | High-affinity Antagonist | Dimerization significantly increases binding affinity compared to the monomer. nih.govfrontiersin.org |

| INSL3 with A-chain N-terminus mutations | Replacement of residues A6-A9 | Agonist | Demonstrates that the N-terminus of the A-chain is critical for receptor activation, not just specific side chains. nih.gov |

Functional Characterization of Synthetic INSL3 Analogues and Mutants

Intracellular Signaling Pathways Mediated by RXFP2 Activation

Activation of the RXFP2 receptor by INSL3 primarily triggers the classical Gαs-adenylyl cyclase pathway. bioscientifica.comnih.gov This coupling leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), resulting in a measurable increase in intracellular cAMP levels. bioscientifica.comnih.govaspetjournals.org This mechanism has been demonstrated in various cell types, including transfected HEK293T cells, mouse Leydig cells, and primary human osteoblasts. bioscientifica.comnih.gov

However, the signaling cascade is more complex and can involve other G proteins. Evidence suggests that RXFP2 can also couple to inhibitory G proteins (Gαi/o), which can modulate the cAMP response. aspetjournals.orgnih.gov In some cells, such as rat germ cells, INSL3 activation of RXFP2 leads to coupling with the GαoB subunit, which inhibits adenylyl cyclase and decreases cAMP levels. nih.gov

Downstream of cAMP, further signaling pathways can be activated. In C2C12 myotubes, the INSL3/RXFP2 pathway promotes protein synthesis via the Akt/mTOR/S6 signaling cascade. frontiersin.org Additionally, activation of the MAPK/ERK pathway has been observed in primary human osteoblasts following INSL3 treatment. nih.gov This diversity in signaling outputs allows the INSL3-RXFP2 system to mediate a range of cell-specific physiological effects.

| Pathway | Effector | Second Messenger/Outcome | Observed Cell Types |

|---|---|---|---|

| Gαs Pathway | Adenylyl Cyclase | ↑ cAMP | HEK293T, Mouse Leydig cells, Human osteoblasts, C2C12 cells. bioscientifica.comnih.gov |

| GαoB Pathway | Adenylyl Cyclase | ↓ cAMP | Rat germ cells. nih.gov |

| PI3K/Akt Pathway | Akt/mTOR/S6 | ↑ Protein Synthesis | C2C12 myotubes. frontiersin.org |

| MAPK/ERK Pathway | ERK | ↑ Proliferation/Differentiation | Human osteoblasts. nih.gov |

Canonical Gαs-Adenylyl Cyclase-cAMP-PKA Cascade

The primary and most well-characterized signaling pathway activated by the INSL3-RXFP2 interaction is the canonical Gαs-adenylyl cyclase-cAMP-PKA cascade. nih.gov Upon binding of INSL3, the RXFP2 receptor couples to the Gαs subunit of the heterotrimeric G-protein. nih.gov This activation of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govyoutube.com The resultant increase in intracellular cAMP levels serves as a second messenger, activating Protein Kinase A (PKA). nih.govyoutube.com

This canonical pathway has been demonstrated in various cell types, underscoring its fundamental role in mediating INSL3's effects. This compound, by binding to RXFP2 without initiating this conformational change, effectively blocks the activation of the Gαs subunit and prevents the subsequent production of cAMP. uq.edu.au

Table 1: Cell Types Exhibiting Canonical INSL3-RXFP2 Signaling

| Cell Type | Organism | Demonstrated Effect |

|---|---|---|

| Leydig cells | Mouse | Increased cAMP levels |

| C2C12 cells | Mouse | Increased cAMP levels, Phosphorylation of AKT, mTOR, and S6 nih.gov |

| Gubernacular cells | Rat | Increased cAMP levels nih.gov |

| MG-63 cells | Human | Increased intracellular cAMP production nih.gov |

| Primary osteoblasts | Human | Increased cAMP levels, Activation of MAPK/ERK pathway nih.gov |

Non-Canonical G-Protein Coupling and Secondary Messenger Regulation (e.g., GαoB)

Beyond the canonical Gαs pathway, the INSL3-RXFP2 receptor complex exhibits versatility by coupling to other G-proteins, leading to divergent downstream effects. nih.gov In specific cellular contexts, such as rat germ cells (both male and female) and HEK293T cells transfected with RXFP2, the receptor has been shown to couple to the GαoB subunit. nih.gov

In contrast to Gαs, GαoB activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov This demonstrates a mechanism for negative modulation of cAMP accumulation, highlighting the complexity and cell-type-specific nature of INSL3 signaling. nih.gov The antagonist this compound would also inhibit this non-canonical pathway by preventing the initial receptor activation required for GαoB coupling.

Activation of MAP Kinase (MAPK/ERK) Signaling Pathway

The influence of INSL3-RXFP2 signaling extends to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival. nih.gov In primary human osteoblasts, stimulation with INSL3 has been shown to increase the phosphorylation of MEK and ERK1/2. nih.gov This activation of the MAPK/ERK pathway occurs downstream of the canonical Gαs-cAMP-PKA cascade, indicating a direct link between these two major signaling routes. nih.gov By blocking the initial cAMP production, this compound would consequently prevent the downstream activation of the MAPK/ERK pathway in these cells.

Cross-Regulation with PI3-Kinase/Akt, Wnt, and Notch Pathways

Evidence suggests significant cross-talk between the INSL3-RXFP2 signaling axis and other crucial cellular pathways, including PI3-Kinase/Akt, Wnt, and Notch.

PI3-Kinase/Akt: In C2C12 myotubes, INSL3 treatment leads to the increased phosphorylation of Akt, mTOR, and S6, which are key components of the PI3K/Akt pathway. nih.gov This indicates that cAMP signaling downstream of RXFP2 can intersect with this pathway, which is central to cell growth and metabolism.

Wnt and Notch Pathways: Studies on embryonic rat gubernacular bulb cells treated with INSL3 revealed changes in the expression of genes involved in the WNT/β-catenin signaling pathway. nih.gov Furthermore, in male mouse embryos with disrupted RXFP2 function, a significant decrease in the expression of β-catenin, NOTCH1, and WNT1 was observed in the gubernaculum, a key tissue for testicular descent. nih.gov This demonstrates a critical role for INSL3/RXFP2 signaling in regulating major developmental pathways.

The antagonistic action of this compound would be expected to disrupt these cross-regulatory functions by inhibiting the primary INSL3-mediated signal.

Transcriptional Responses Elicited via CRE-Dependent Elements

A primary consequence of elevated intracellular cAMP is the activation of transcription factors that bind to cAMP response elements (CREs) in the promoter regions of target genes. In HEK293T cells expressing RXFP2, stimulation by INSL3 not only increases cAMP production but also activates CRE-dependent gene transcription. nih.gov This mechanism allows INSL3 to directly regulate the expression of a suite of genes, thereby mediating its long-term physiological effects. This compound, by preventing the rise in cAMP, would inhibit the activation of CRE-binding proteins and the subsequent transcriptional response.

Autocrine and Paracrine Regulatory Loops Involving INSL3-RXFP2 Signaling

The INSL3-RXFP2 system is involved in local signaling loops that are critical for tissue function and development.

Autocrine Signaling: The co-expression of both INSL3 and its receptor RXFP2 in testicular Leydig cells points to the existence of an autocrine feedback loop within the testicular intertubular compartment. oup.comendocrine-abstracts.org INSL3 treatment has been shown to increase the proliferation of embryonic Leydig cells, further supporting the concept of active autocrine signaling. oup.comnih.gov

Paracrine Signaling: INSL3 produced by Leydig cells can also act in a paracrine manner on other testicular cells, such as germ cells, which also express RXFP2. oup.comendocrine-abstracts.org In the female reproductive system, INSL3 produced by theca cells is essential for the paracrine regulation of androstenedione (B190577) production. frontiersin.org Furthermore, in the hypothalamus, the expression of both INSL3 and RXFP2 suggests local paracrine or autocrine regulation of GnRH/LH/FSH signaling. nih.gov

These local regulatory loops are fundamental for the coordinated function of reproductive tissues. The use of this compound in experimental models could help to further delineate the specific roles of these autocrine and paracrine actions by selectively blocking the INSL3 signal.

Table 2: Summary of Signaling Pathways Modulated by the INSL3-RXFP2 Interaction

| Pathway | Key Mediators | Outcome of INSL3 Activation | Effect of this compound |

|---|---|---|---|

| Canonical | Gαs, Adenylyl Cyclase, cAMP, PKA | Increased cAMP, Activation of downstream effectors nih.gov | Inhibition of cAMP production uq.edu.au |

| Non-Canonical | GαoB | Decreased cAMP nih.gov | Inhibition of GαoB coupling |

| MAPK/ERK | MEK, ERK1/2 | Increased phosphorylation and activation nih.gov | Prevention of activation |

| PI3K/Akt | Akt, mTOR, S6 | Increased phosphorylation nih.gov | Prevention of phosphorylation |

| Wnt/Notch | β-catenin, WNT1, NOTCH1 | Regulation of gene expression nih.gov | Disruption of regulation |

| CRE-Dependent Transcription | CREB | Activation of gene transcription nih.gov | Inhibition of transcription |

Physiological Systems Modulated by the Insl3 Rxfp2 Axis Insights from Preclinical and Mechanistic Studies

Male Reproductive System Development and Homeostasis

In males, the INSL3-RXFP2 axis is fundamental for the proper development of the reproductive tract and the maintenance of testicular function. Its influence extends from the differentiation of key testicular cells to the intricate process of testicular descent and the regulation of sperm production.

Leydig Cell Differentiation, Maturation, and Functional Capacity

Insulin-like peptide 3 is a primary secretory product of mature, differentiated Leydig cells within the testes. nih.govresearchgate.net Its expression and secretion are considered to be constitutive, meaning they are not acutely regulated by the hypothalamic-pituitary-gonadal axis in the same manner as testosterone (B1683101). nih.gov Consequently, circulating levels of INSL3 serve as a reliable biomarker for the functional capacity, differentiation status, and absolute number of Leydig cells. nih.govoup.com This makes INSL3 a valuable indicator for assessing Leydig cell health during various life stages, including fetal development, puberty, and aging. nih.govoup.com

Studies have shown that the expression of INSL3 is closely linked to the maturation of Leydig cells. During puberty, as Leydig cells proliferate and differentiate in response to luteinizing hormone (LH), there is a corresponding increase in INSL3 production, which reaches its peak in young adulthood. frontiersin.org In aging men, a decline in INSL3 levels is observed, which is associated with a reduction in mature Leydig cells and may be indicative of hypogonadism. researchgate.netfrontiersin.org

While INSL3 is primarily a product of Leydig cells, its receptor, RXFP2, is also expressed on the Leydig cells themselves, suggesting an autocrine role. oup.comfrontiersin.org There is evidence to suggest that this local INSL3-RXFP2 signaling may be involved in promoting testosterone production. frontiersin.org In cell culture experiments, the addition of INSL3 to Leydig cells has been shown to induce steroidogenesis. oup.com

Table 1: INSL3 as a Biomarker of Leydig Cell Function

| Feature | Description | Key Findings |

| Expression | Primarily in mature, differentiated Leydig cells. | Constitutive secretion reflects Leydig cell number and differentiation status. |

| Regulation | Largely independent of acute HPG axis fluctuations. | Provides a stable measure of Leydig cell capacity. |

| Puberty | INSL3 levels increase with Leydig cell maturation. | Serves as a biochemical marker of pubertal progression. |

| Aging | INSL3 levels decline with age. | Associated with reduced Leydig cell function and hypogonadism. |

| Autocrine Role | RXFP2 receptors are present on Leydig cells. | May be involved in the local regulation of steroidogenesis. |

The Role of INSL3 in Testicular Transabdominal Descent and Gubernacular Morphogenesis

One of the most well-established roles of the INSL3-RXFP2 axis is its critical involvement in the transabdominal phase of testicular descent during fetal development. researchgate.netfrontiersin.org This process is essential for positioning the testes in the scrotum, a requirement for normal spermatogenesis in most mammals. INSL3, produced by fetal Leydig cells, acts on its receptor, RXFP2, which is expressed in the gubernaculum testis, a ligamentous cord that connects the fetal testis to the inguinal region. frontiersin.orgnih.gov

The binding of INSL3 to RXFP2 in the gubernaculum triggers a signaling cascade that leads to the proliferation of mesenchymal cells and the thickening and shortening of this structure. nih.govnih.govauajournals.org This "swelling reaction" of the gubernaculum anchors the testis in the inguinal region, and as the fetal body grows, the testis is effectively pulled down from its initial position near the kidney. frontiersin.orgnih.gov

The indispensable nature of this signaling pathway is highlighted by genetic studies in mice. Targeted disruption of either the Insl3 or Rxfp2 gene results in bilateral cryptorchidism, a condition where the testes fail to descend into the scrotum. oup.combioscientifica.com In these knockout models, the gubernaculum fails to develop properly, appearing thin and elongated, which prevents the transabdominal migration of the testes. auajournals.orgoup.com Similarly, mutations in the INSL3 and RXFP2 genes in humans have been associated with an increased incidence of cryptorchidism. nih.gov

Mechanistic studies have begun to unravel the downstream signaling pathways activated by INSL3 in gubernacular cells. It is understood that INSL3 binding to RXFP2 activates G protein-coupled signaling, leading to changes in the expression of genes involved in cell proliferation and morphogenesis, including components of the WNT and BMP signaling pathways. researchgate.netnih.gov

Table 2: Key Findings on the Role of INSL3 in Testicular Descent

| Study Type | Model | Key Findings | Reference |

| Gene Knockout | Mouse (Insl3-/-) | Bilateral cryptorchidism, failure of gubernacular development. | oup.com |

| Gene Knockout | Mouse (Rxfp2-/-) | Identical phenotype to Insl3 knockout, confirming the receptor's role. | bioscientifica.com |

| Transgenic Overexpression | Mouse (overexpressing Insl3) | In females, causes ovarian descent into the inguinal region. | bioscientifica.com |

| In vitro culture | Rat gubernacular cells | INSL3 stimulates cell proliferation. | nih.gov |

| Human Genetics | Patients with cryptorchidism | Association with mutations in INSL3 and RXFP2 genes. | nih.gov |

Regulation of Spermatogenesis and Germ Cell Viability

The role of the INSL3-RXFP2 axis in the direct regulation of spermatogenesis and germ cell viability in the adult testis is an area of ongoing investigation, with some seemingly contradictory findings. RXFP2 receptors are expressed on both meiotic and postmeiotic germ cells within the seminiferous tubules, suggesting a potential for direct paracrine signaling from Leydig cell-derived INSL3. oup.com

Several lines of evidence support a pro-survival or supportive role for INSL3 in spermatogenesis. Studies in rats have shown that INSL3 can protect germ cells from apoptosis induced by gonadotropin-releasing hormone (GnRH) antagonist treatment. oup.comnih.gov Furthermore, intratesticular injection of an INSL3 antagonist in adult rats led to a significant loss of germ cells, pointing to an anti-apoptotic function for endogenous INSL3. oup.com In zebrafish, loss of insl3 has been shown to increase germ cell apoptosis, particularly in older males. nih.govbohrium.comresearchgate.netresearchgate.net

However, studies in adult mice with targeted deletion of the Insl3 or Rxfp2 gene have indicated that INSL3 signaling is dispensable for spermatogenesis and germ cell survival under normal physiological conditions. nih.govoup.comnih.gov In these models, once the cryptorchidism is surgically corrected, spermatogenesis can proceed, and the animals are fertile. nih.gov This suggests that while INSL3 may not be absolutely essential for the initiation and maintenance of spermatogenesis in a healthy adult mouse, it may play a more critical role under conditions of cellular stress or in other species. It is plausible that INSL3 acts as a supportive factor, enhancing the robustness and efficiency of sperm production.

Female Reproductive System Dynamics

In the female, the INSL3-RXFP2 signaling system is also an important local regulator of ovarian function. It is primarily involved in the dynamics of follicular development and steroid hormone production, contributing to the intricate orchestration of the menstrual cycle.

Regulation of Antral Follicle Growth and Theca Cell Steroidogenesis

INSL3 is produced by the theca interna cells of growing antral follicles in the ovary. oup.comnih.gov Its expression is highest during the follicular phase of the menstrual cycle and correlates with the number and health of the growing follicles. bioscientifica.comoup.com The INSL3 receptor, RXFP2, is also expressed on theca cells, indicating an autocrine/paracrine mode of action within the follicular microenvironment. oup.comnih.gov

A primary function of INSL3 in the ovary is the regulation of theca cell steroidogenesis. Specifically, INSL3 stimulates the production of androstenedione (B190577), a key androgen precursor. oup.comnih.gov This is achieved through the upregulation of the enzyme 17α-hydroxylase (CYP17A1), which is a critical step in the conversion of pregnenolone and progesterone to androgens. bioscientifica.comoup.com The androstenedione produced by the theca cells is then transferred to the adjacent granulosa cells, where it is converted into estrogens by the enzyme aromatase, a process stimulated by follicle-stimulating hormone (FSH). oup.comnih.gov

This creates a positive feedback loop, as the estrogens produced by the granulosa cells can further stimulate INSL3 expression in the theca cells. nih.govnih.gov This feed-forward mechanism is crucial for the amplification of steroid production required for follicular growth and maturation. nih.govnih.gov The luteinizing hormone (LH) surge, which triggers ovulation, ultimately downregulates INSL3 expression, thus terminating this feed-forward loop. oup.comnih.gov

Studies in bovine theca cell cultures have demonstrated that INSL3 stimulates cAMP production and that knockdown of either INSL3 or RXFP2 significantly reduces androstenedione synthesis. oup.comoup.comnih.gov

Table 3: Role of INSL3 in Theca Cell Function

| Aspect | Function of INSL3-RXFP2 Axis | Evidence |

| INSL3 Production | Secreted by theca interna cells of growing antral follicles. | Highest during the follicular phase, correlates with follicle health. |

| Steroidogenesis | Stimulates androstenedione production in theca cells. | Upregulates the expression of the enzyme CYP17A1. |

| Follicular Development | Part of a feed-forward loop with estrogens to promote steroidogenesis. | Estrogens stimulate INSL3 expression in theca cells. |

| Ovulation | INSL3 expression is downregulated by the LH surge. | Terminates the steroidogenic feed-forward loop. |

| Mechanism | Acts in an autocrine/paracrine manner via RXFP2 on theca cells. | Knockdown of INSL3 or RXFP2 inhibits androgen production. |

Influence on Oocyte Maturation and Follicular Microenvironment

In vitro studies in rats have shown that treatment with INSL3 can induce meiotic progression in arrested oocytes, a key step in oocyte maturation. nih.govresearchgate.net This effect is mediated through the activation of an inhibitory G protein, leading to a decrease in intracellular cAMP levels within the oocyte. nih.gov This is significant because high levels of cAMP are known to maintain meiotic arrest.

Furthermore, INSL3 may influence the follicular microenvironment indirectly through its effects on other follicular cells. For instance, INSL3 has been shown to induce the expression of Growth Differentiation Factor 9 (GDF9) by the oocyte. oup.comresearchgate.net GDF9 is a crucial oocyte-secreted factor that communicates with surrounding cumulus and granulosa cells to promote follicular development. By stimulating GDF9, INSL3 can contribute to the complex intercellular signaling network that governs folliculogenesis.

The collective evidence suggests that INSL3 is a key local regulator within the ovary, contributing to both the steroidogenic capacity of the follicle and the developmental competence of the oocyte.

Extragonadal Roles and Systemic Impact (Mechanistic Studies in Animal Models)

The INSL3-RXFP2 signaling axis has been identified as a significant regulator of bone metabolism, influencing bone mineral density through the modulation of osteoblast and osteoclast activity. nih.govnih.govunipd.it The INSL3 receptor, RXFP2, is expressed on the surface of human osteoblasts, the cells responsible for bone formation. nih.govnih.gov

In vitro studies have demonstrated that INSL3 directly stimulates human primary osteoblasts in a dose-dependent manner, leading to increased cell proliferation and the expression of genes crucial for osteoblast maturation and differentiation. nih.govnih.gov This anabolic effect on bone-forming cells is mediated through the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. nih.gov

Animal studies in Rxfp2-deficient mice have provided further evidence for the role of this signaling pathway in bone homeostasis. nih.govunipd.it These mice exhibit reduced bone mass, altered trabecular bone architecture, decreased mineralizing surface, and diminished bone formation rates. unipd.it This phenotype is consistent with impaired osteoblast function. unipd.it

The INSL3/RXFP2 system also appears to influence the communication between osteoblasts and osteoclasts, the cells responsible for bone resorption. nih.govmdpi.com INSL3 has been shown to modulate the expression of factors by osteoblasts that regulate osteoclastogenesis, thereby playing a dual role in both bone formation and the control of bone resorption. nih.gov Disruption of the INSL3 hormonal system can lead to an imbalance between bone formation and resorption, contributing to a net loss of bone mass. nih.gov

The table below summarizes the effects of INSL3 on bone cells.

| Cell Type | Effect of INSL3 Stimulation | Signaling Pathway | Reference |

| Human Primary Osteoblasts | Increased proliferation | cAMP, MAPK | nih.govnih.gov |

| Human Primary Osteoblasts | Increased expression of osteoblast-specific genes | - | nih.gov |

| Mouse Osteoblasts | RXFP2 expression confirmed | - | nih.gov |

Preclinical research has uncovered a role for the INSL3-RXFP2 axis in the maintenance of skeletal muscle mass and the regulation of protein synthesis. bioscientifica.comnih.govresearchgate.net Studies utilizing the C2C12 mouse myoblast cell line have shown that INSL3 promotes an increase in the size of differentiated myotubes and stimulates protein synthesis. nih.govresearchgate.net This trophic effect is mediated through the activation of the Akt/mTOR/S6 signaling pathway, a key regulator of muscle protein synthesis. nih.govresearchgate.net

In vivo studies using Rxfp2-deficient mice have further substantiated the importance of INSL3 signaling in skeletal muscle homeostasis. nih.govresearchgate.net Following denervation, a model of muscle atrophy, Rxfp2 knockout mice exhibit a more pronounced loss of muscle mass compared to their wild-type counterparts. nih.govresearchgate.net This exaggerated muscle wasting in the absence of INSL3 signaling is associated with a failure to activate the compensatory Akt/mTOR/S6 pathway and an abnormal activation of the ubiquitin-proteasome system, a major pathway for protein degradation. nih.govresearchgate.net

Furthermore, the lack of INSL3 activity in these mice also results in reduced contractile force of the skeletal muscle. nih.govresearchgate.net These findings collectively suggest that the INSL3/RXFP2 system contributes to the maintenance of skeletal muscle mass and function by promoting protein synthesis and protecting against excessive protein degradation, particularly under conditions of muscle stress. nih.govresearchgate.net

The following table details the research findings on the INSL3-RXFP2 axis in the muscular system.

| Model | Research Finding | Mechanism | Reference |

| C2C12 Mouse Myotubes | INSL3 promotes an increase in myotube size and protein synthesis. | Activation of the Akt/mTOR/S6 pathway. | nih.govresearchgate.net |

| Rxfp2 Knockout Mice | Increased muscle loss following denervation. | Lack of compensatory Akt/mTOR/S6 activation and abnormal ubiquitin-proteasome system activation. | nih.govresearchgate.net |

| Rxfp2 Knockout Mice | Reduced skeletal muscle contractile force. | - | nih.govresearchgate.net |

Emerging evidence suggests that the INSL3-RXFP2 signaling pathway may have a role in the renal system, although this is a less explored area of its function. oup.comnih.gov It has been proposed that INSL3 may influence kidney function, potentially through direct actions on renal cells. oup.com

One area of investigation has been the effect of INSL3 on glomerular mesangial cells. nih.gov In vitro studies have suggested that INSL3 can inhibit the proliferation of these cells. bioscientifica.com This finding is of potential significance as uncontrolled mesangial cell proliferation is a characteristic of certain glomerular diseases. nih.gov By inhibiting this proliferation, INSL3 could theoretically exert a protective effect in such conditions. nih.govbioscientifica.com However, the precise mechanisms underlying this effect and its relevance in vivo require further investigation.

Information regarding the direct effects of the INSL3-RXFP2 axis on electrolyte balance is currently limited in the scientific literature. While the receptor is expressed in the kidney, the specific roles of this signaling pathway in tubular function and the regulation of electrolyte transport have not been extensively characterized. nih.govnih.gov

The INSL3 receptor, RXFP2, has been identified in the thyroid gland of both mice and humans, specifically in follicular epithelial cells. oup.com However, the expression of INSL3 itself in healthy thyroid tissue is low. oup.com Interestingly, increased INSL3 expression has been observed in hyperplastic and neoplastic thyroid cells. oup.com

In vitro experiments using human thyroid carcinoma cell lines have provided some insights into the potential cellular responses to INSL3 in a pathological context. nih.gov In these studies, INSL3 treatment was shown to increase cell motility and invasiveness. oup.com Furthermore, xenotransplantation of a human thyroid carcinoma cell line expressing INSL3 into nude mice resulted in increased tumor growth and angiogenesis. nih.govbioscientifica.com These findings suggest that in the context of thyroid cancer, the INSL3/RXFP2 system may have a tumor-promoting role. oup.comnih.gov The signaling mechanisms in these cancer cells involve the production of cyclic AMP (cAMP). nih.gov

The potential for INSL3/RXFP2 signaling in the central nervous system is suggested by the localization of RXFP2 in the brain. nih.gov In situ hybridization studies in rats have detected RXFP2 mRNA in the neuronal soma of several thalamic nuclei, including the parafascicular nucleus, dorsolateral and ventrolateral thalamic nuclei, and the medial habenula. nih.gov The distribution of RXFP2 has also been mapped using radiolabeled INSL3 binding studies, confirming its presence in these and other brain regions associated with sensorimotor function. nih.gov

Despite the clear localization of the receptor, the presence of its cognate ligand, INSL3, in the rodent brain has not been detected with in situ hybridization techniques. nih.gov This raises questions about whether peripherally produced INSL3 can cross the blood-brain barrier in sufficient quantities to activate central RXFP2, or if another endogenous ligand might be at play in the brain. nih.gov

Vascular System: Angiogenic Potentials and Endothelial Cell Interactions

The insulin-like peptide 3 (INSL3)-relaxin family peptide receptor 2 (RXFP2) signaling axis, primarily recognized for its crucial role in reproductive physiology, is increasingly being implicated in the modulation of the vascular system. Preclinical and mechanistic studies have begun to uncover the angiogenic potential of INSL3 and its interactions with endothelial cells, suggesting a broader physiological and pathological significance for this ligand-receptor pair.

Angiogenic Potential of INSL3

Emerging evidence indicates that INSL3 possesses pro-angiogenic properties. In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that treatment with INSL3 can induce significant tube formation, a critical step in the process of angiogenesis. bioscientifica.comnih.gov The potency of this effect has been shown to be comparable to that of Vascular Endothelial Growth Factor (VEGF), a well-established and potent stimulator of angiogenesis. bioscientifica.comnih.gov Furthermore, in vivo studies have suggested that INSL3 may contribute to angiogenesis in the context of tumor growth. guidetomalariapharmacology.org

RXFP2 Expression in Endothelial Cells

The biological effects of INSL3 are mediated through its specific receptor, RXFP2. The expression of RXFP2 has been identified on vascular endothelial cells, providing a direct molecular target for INSL3 within the vascular system. guidetomalariapharmacology.org This localization of the receptor on endothelial cells is a prerequisite for the direct action of circulating or locally produced INSL3 on the vasculature.

Mechanisms of INSL3-Mediated Angiogenesis

The binding of INSL3 to RXFP2 on endothelial cells is thought to initiate a cascade of intracellular signaling events that culminate in a pro-angiogenic response. While the precise signaling pathways in endothelial cells are still under investigation, knowledge from other cell types provides a likely framework. Activation of RXFP2, a G protein-coupled receptor (GPCR), typically leads to the stimulation of adenylyl cyclase through a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP). bioscientifica.comnih.gov

This elevation in cAMP can then activate various downstream effector pathways known to be involved in cell proliferation, migration, and differentiation – all key components of angiogenesis. These pathways may include:

Protein Kinase A (PKA): As a primary target of cAMP, PKA can phosphorylate a multitude of downstream proteins that regulate gene expression and cellular processes related to angiogenesis.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK): The MAPK/ERK pathway is a central regulator of cell growth and proliferation and has been shown to be activated by INSL3 in other cell types. bioscientifica.comnih.gov

Akt/mTOR/S6 Kinase: This pathway is crucial for cell survival, growth, and proliferation and has also been implicated in INSL3 signaling in non-endothelial cells. bioscientifica.comfrontiersin.org

It is plausible that the activation of these pathways in endothelial cells by INSL3 leads to the expression of genes and the activation of cellular machinery necessary for the formation of new blood vessels.

The Role of A(10-24)Insl3 as an Antagonist

This compound is a synthetic peptide that acts as a competitive antagonist of the RXFP2 receptor. guidetomalariapharmacology.orgguidetopharmacology.org By binding to RXFP2 without activating it, this compound effectively blocks the binding of the endogenous ligand, INSL3, and thereby inhibits its biological effects. guidetomalariapharmacology.orgguidetopharmacology.org

Given the pro-angiogenic effects of INSL3, it is hypothesized that this compound would exert anti-angiogenic effects. By preventing INSL3 from activating RXFP2 on endothelial cells, this compound would be expected to inhibit the downstream signaling cascades responsible for promoting angiogenesis. While direct experimental evidence for the anti-angiogenic effects of this compound is currently limited, its known antagonistic action on the INSL3/RXFP2 signaling pathway provides a strong rationale for its potential to counteract INSL3-mediated vascular processes.

| Compound | Target Receptor | Action | Reported Effect on Angiogenesis | Key Research Findings |

|---|---|---|---|---|

| INSL3 | RXFP2 | Agonist | Pro-angiogenic | Induces significant tube formation in HUVECs, comparable to VEGF. bioscientifica.comnih.gov May promote tumor angiogenesis in vivo. guidetomalariapharmacology.org |

| This compound | RXFP2 | Antagonist | Hypothesized to be Anti-angiogenic | Known competitive antagonist of RXFP2, blocking INSL3 binding and subsequent signaling. guidetomalariapharmacology.orgguidetopharmacology.org Direct studies on its anti-angiogenic effects are lacking. |

Advanced Methodologies for Investigating Insl3 Rxfp2 Biology

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of INSL3 action. They provide controlled environments to study receptor binding, signal transduction pathways, and cellular responses.

Primary Cell Cultures from Relevant Tissues (e.g., Leydig Cells, Osteoblasts, Microglia)

Primary cells isolated directly from tissues provide a more physiologically relevant context than immortalized cell lines.

Leydig Cells: As the primary source of INSL3 in males, cultured primary Leydig cells are used to study the regulation of INSL3 gene expression and secretion. frontiersin.orgoup.com Studies show that INSL3 expression in these cells is constitutive, reflecting their differentiation status and number rather than being acutely regulated by the hypothalamic-pituitary-gonadal (HPG) axis like testosterone (B1683101). oup.comendocrine-abstracts.org RXFP2 is also expressed at low levels on Leydig cells, suggesting a potential autocrine role where INSL3 can influence the cell's own function, such as steroidogenesis, particularly when cells are cultured at low density. oup.comoup.com

Osteoblasts: The INSL3/RXFP2 system is a key regulator of bone metabolism. oup.comnih.gov In vitro studies using primary human osteoblasts have demonstrated that INSL3 stimulates their proliferation in a dose-dependent manner. nih.govovid.combioscientifica.com Furthermore, INSL3 treatment upregulates the expression of genes crucial for osteoblast differentiation and maturation, such as those for type I collagen (COL1A1) and osteonectin, and activates the MAPK/ERK signaling pathway. nih.govnih.gov These findings support a role for INSL3 in promoting bone formation. nih.govnih.gov

Microglia: Recent research has implicated INSL3 in neuro-inflammation. researchgate.netdergipark.org.tr Studies using the N9 microglia cell line, a well-established model for primary microglia, have shown that INSL3 can suppress inflammatory responses. dergipark.org.tr In LPS-activated N9 microglia, pretreatment with INSL3 prevented the increase in pro-inflammatory cytokines like IL-1β and TNF-α and reduced cell death. researchgate.netdergipark.org.tr These results suggest a protective, anti-inflammatory role for INSL3 in the central nervous system. researchgate.net

Differentiation Models (e.g., C2C12 Myotubes)

The C2C12 cell line, derived from mouse myoblasts, is a widely used model to study skeletal muscle differentiation and metabolism. frontiersin.org These cells can be induced to differentiate and fuse into multinucleated myotubes, mimicking mature muscle fibers. frontiersin.org Research using this model has uncovered a role for INSL3 in muscle physiology. nih.gov Treatment of differentiated C2C12 myotubes with INSL3 results in a trophic effect, characterized by increased cell size and protein synthesis, including the expression of myosin heavy chain. nih.govnih.gov This effect is mediated through the AKT/mTOR signaling pathway and can be blocked by an RXFP2 antagonist, confirming the receptor's involvement. nih.gov These findings suggest that INSL3 signaling may help protect skeletal muscle from atrophy. nih.gov

Genetically Engineered Animal Models for In Vivo Functional Studies

Animal models, particularly genetically engineered mice, are essential for understanding the systemic and developmental roles of the INSL3/RXFP2 pathway in a whole-organism context.

Insl3 and Rxfp2 Knockout/Transgenic Animal Models

The development of mice with targeted deletions (knockouts) of the Insl3 or Rxfp2 genes has been pivotal. oup.comnih.gov Male mice lacking either Insl3 or Rxfp2 exhibit an identical and striking phenotype: bilateral cryptorchidism, where the testes remain high in the abdomen near the kidneys. oup.comnih.govnih.gov This is caused by the failure of the gubernaculum ligament to develop, a structure essential for pulling the testes down. oup.commdpi.comnih.gov This shared phenotype provided the conclusive evidence that INSL3 and RXFP2 form a cognate ligand-receptor pair essential for the transabdominal phase of testicular descent. frontiersin.orgnih.gov

Conversely, transgenic female mice that overexpress Insl3 exhibit masculinization of their urogenital tract, with the ovaries descending into a sub-abdominal position due to gubernaculum development. frontiersin.orgnih.gov Beyond the reproductive tract, Rxfp2 knockout mice have also been shown to develop osteopenia, with significantly decreased bone mass and trabecular number compared to wild-type mice, corroborating the in vitro findings in osteoblasts. oup.comnih.govbioscientifica.com

Table 2: Comparison of Phenotypes in Insl3 and Rxfp2 Knockout Mice | Feature | Insl3 Knockout (Insl3-/-) | Rxfp2 Knockout (Rxfp2-/-) | Shared Implication | Citations | | :--- | :--- | :--- | :--- | :--- | | Testicular Position | Bilateral intra-abdominal cryptorchidism. oup.comnih.gov | Bilateral intra-abdominal cryptorchidism. nih.govgenoway.com | Essential for transabdominal testicular descent. | | Gubernaculum | Fails to develop and thicken. oup.comnih.gov | Fails to develop and thicken. nih.govbioscientifica.com | INSL3/RXFP2 signaling drives gubernacular growth. | | Male Fertility | Infertile due to impaired spermatogenesis from abnormal testis position. oup.comjax.org | Infertile due to impaired spermatogenesis from abnormal testis position. nih.govgenoway.com | Normal testicular position is required for fertility. | | Female Fertility | Some reports of impaired fertility and deregulated estrous cycles. oup.comnih.gov | Not typically reported; focus is on male phenotype. | Suggests a role for INSL3 in ovarian function. | | Bone Phenotype | Significant osteopenia/osteoporosis reported. oup.com | Significant osteopenia, reduced bone mass and trabecular number. nih.govbioscientifica.com | INSL3/RXFP2 signaling is important for bone homeostasis. |

Pharmacological Intervention Models (e.g., GnRH Agonist-Treated Animals)

Pharmacological models involve treating animals with specific compounds to modulate the INSL3/RXFP2 system. A common model uses gonadotropin-releasing hormone (GnRH) agonists. oup.com Chronic administration of GnRH agonists suppresses the HPG axis, leading to reduced LH and testosterone levels. physiciansweekly.com Studies in men and animals show that this treatment also significantly reduces circulating INSL3 concentrations. physiciansweekly.comnih.gov This model is valuable for studying the consequences of suppressed Leydig cell function and for disentangling the effects of INSL3 from those of testosterone. oup.comphysiciansweekly.com For instance, INSL3 was shown to protect germ cells from apoptosis in rats treated with a GnRH agonist. oup.comnih.gov

Furthermore, direct pharmacological intervention with an INSL3 antagonist in vivo has been shown to induce substantial germ cell loss in the testis, pointing to a direct, supportive role for INSL3 in spermatogenesis, independent of its developmental role in testicular descent. oup.comnih.gov These models allow for temporal control over the inhibition of the INSL3 system in adult animals, revealing its physiological roles beyond development.

Table 3: Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| Insulin-like peptide 3 | INSL3 |

| Relaxin Family Peptide Receptor 2 | RXFP2, LGR8, GREAT |

| A(10-24)Insl3 | INSL3 antagonist peptide |

| Gonadotropin-releasing hormone | GnRH |

| Luteinizing hormone | LH |

| Interleukin-1 beta | IL-1β |

| Tumor necrosis factor-alpha | TNF-α |

Integrative Omics Approaches

Integrative omics approaches provide a holistic view of the biological processes governed by the Insulin-like peptide 3 (INSL3) and its receptor, Relaxin Family Peptide Receptor 2 (RXFP2). By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed molecular maps of the INSL3-RXFP2 signaling cascade, from gene activation to protein function and metabolic consequences.

Transcriptomics (RNA Microarray Analysis, Gene Expression Profiling)

Transcriptomics is crucial for identifying the genes and signaling pathways that are modulated by INSL3. Techniques like RNA microarray analysis and quantitative gene expression profiling have been instrumental in understanding the cellular response to INSL3 stimulation in various tissues.

Early investigations using RNA microarray analysis on human fetal gonadal tissue revealed a significant upregulation of INSL3 mRNA exclusively in the testes around weeks 7-8 post-coitum, coinciding precisely with the upregulation of genes required for androgen production. frontiersin.orgnih.gov This demonstrated that INSL3 expression is an early and specific marker of testicular differentiation.

Further studies have employed transcriptomics to uncover the downstream targets of INSL3 signaling. In fetal rat gubernaculum cells, which are critical for testicular descent, Affymetrix microarrays identified that INSL3 treatment alters the expression of genes involved in several key signaling pathways, including cAMP, Bone Morphogenetic Protein (BMP), and WNT/β-catenin. nih.gov A comparative transcriptome analysis of fetal rat gubernaculum explants exposed to dihydrotestosterone (B1667394) (DHT) and INSL3 found a substantial overlap, with 55% of DHT-responsive probe sets also being regulated by INSL3, suggesting a convergence of their signaling pathways, potentially through CREB signaling and a common Wnt pathway response. nih.gov

In other tissues, gene expression profiling has elucidated the role of INSL3 in bone metabolism. Quantitative Real-Time PCR (qRT-PCR) and Western blotting showed that INSL3 regulates the expression of various osteoblast markers in human osteoblast cell lines. plos.org Specifically, INSL3 was found to increase the mRNA levels of parathyroid hormone receptor (PTHR), a key regulator of bone mass. plos.orgnih.gov More recent techniques like single-cell RNA-sequencing (scRNA-seq) have confirmed that in the testis, INSL3 expression is predominantly localized to Leydig cells, being over 30 times higher than in any other testicular cell type. frontiersin.org

Interactive Table: Key Transcriptomics Findings for INSL3

| Model System | Technique | Key Findings | References |

|---|---|---|---|

| Human Fetal Gonads | RNA Microarray | Upregulation of INSL3 mRNA in testes at 7-8 weeks post-coitum. | frontiersin.orgnih.gov |

| Rat Fetal Gubernaculum | Affymetrix Microarray | INSL3 alters genes in cAMP, BMP, and WNT/β-catenin pathways. | nih.gov |

| Rat Fetal Gubernaculum | Affymetrix Microarray | Significant overlap between DHT- and INSL3-regulated transcriptomes. | nih.gov |

| Dunnart Testis | Single-cell RNA-seq | INSL3 expression is ~30-fold higher in Leydig cells than other cell types. | frontiersin.org |

| Human Osteoblasts | qRT-PCR | INSL3 regulates expression of osteoblast markers and increases PTHR mRNA. | plos.orgnih.gov |

Proteomics and Metabolomics for Pathway Identification

Proteomics and metabolomics offer deeper insights into the functional consequences of INSL3 signaling by analyzing the protein landscape and metabolic fingerprint of target cells.

Proteomic techniques, particularly mass spectrometry, have been vital in characterizing the structure of INSL3 itself. Shot-gun proteomics of human testis tissue identified peptides from the INSL3 C-domain, while more advanced mass spectrometry of circulating INSL3 confirmed that it exists as a heterodimer of A and B chains, with the C-domain having been proteolytically removed. nih.gov This structural confirmation is essential for understanding how the mature hormone interacts with its receptor.

In the context of pathway identification, proteomics has been used to map the downstream signaling cascade. In human osteoblasts, Western blot analyses revealed that INSL3 stimulation leads to the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, identifying it as a major signaling route for INSL3 in bone cells. plos.orgnih.gov Antibody-based proteomics has also been used to confirm INSL3 protein expression in various tissues across different species, complementing transcriptomic data. mdpi.com

Metabolomics, the large-scale study of small molecules (metabolites), is an emerging field for investigating INSL3-RXFP2 biology. While specific metabolomic studies focusing on the direct effects of INSL3 are still developing, this approach holds immense potential. By analyzing the changes in the metabolome of INSL3-responsive cells, researchers could identify novel biomarkers and gain a more comprehensive understanding of how INSL3 signaling impacts cellular energy and biosynthesis pathways. This is particularly relevant for understanding the role of INSL3 in conditions like metabolic syndrome and age-related morbidities. mdpi.comnih.gov

Interactive Table: Key Proteomics Findings for INSL3

| Technique | Sample Type | Key Findings | References |

|---|---|---|---|

| Mass Spectrometry | Human Serum | Confirmed the circulating form of INSL3 is a mature A-B heterodimer. | nih.gov |

| Western Blot | Human Osteoblasts | INSL3 activates the MAPK signaling pathway via protein phosphorylation. | plos.orgnih.gov |

| Western Blot | Human Osteoblasts | Confirmed INSL3-induced expression of osteoblast protein markers (e.g., Col6A1, osteonectin). | plos.org |